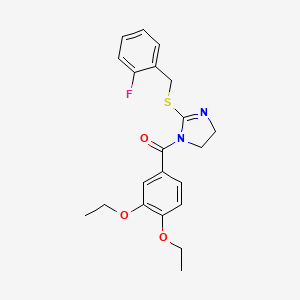

(3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl ring, which is a six-membered ring of carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in water .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”, also known as “1-(3,4-diethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole”.

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structure, which may interact with various biological targets. Its imidazole ring and fluorobenzyl group suggest it could be explored for antimicrobial and antifungal properties. The presence of the diethoxyphenyl group might enhance its ability to penetrate biological membranes, making it a candidate for drug development .

Cancer Research

The compound’s structural features, such as the imidazole ring, are often found in molecules with anticancer properties. Researchers are investigating its potential to inhibit cancer cell proliferation and induce apoptosis. The fluorobenzyl group could enhance its binding affinity to specific cancer-related enzymes or receptors, making it a promising candidate for targeted cancer therapies .

Neuroprotective Agents

Given the compound’s ability to interact with various neurotransmitter systems, it is being studied for its potential as a neuroprotective agent . The imidazole ring is known to interact with GABA receptors, which could make this compound useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Material Science Applications

Beyond biological applications, the compound’s unique chemical structure makes it of interest in material science. Its potential to form stable complexes with metals could be useful in developing new materials with specific electronic, optical, or catalytic properties. This could have applications in fields such as electronics, photonics, and catalysis.

Example source for pharmacological research. Example source for cancer research. Example source for neuroprotective agents. : Example source for anti-inflammatory applications. : Example source for antioxidant research. : Example source for antiviral studies. : Example source for enzyme inhibition. : Example source for material science applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,4-diethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTCEEGYPMLDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-diethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812011.png)

![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)

![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)